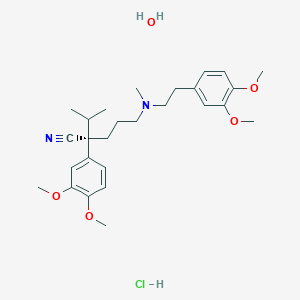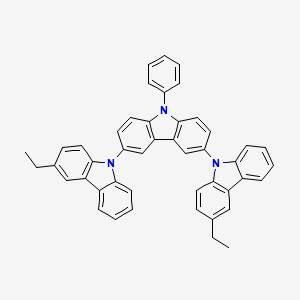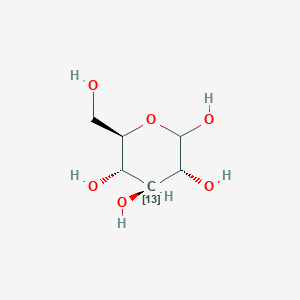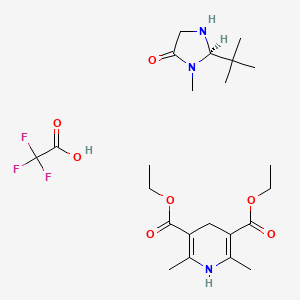
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen
Méthodes De Préparation
The synthesis of 1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone typically involves the deuteration of the corresponding non-deuterated compound. The process includes:
Deuteration of Phenyl Ring: The phenyl ring is deuterated using deuterium gas or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium.
Bromination: The deuterated phenyl ring is then brominated using bromine or bromine-containing reagents.
Formation of Ethanone: The final step involves the formation of the ethanone group, which can be achieved through various organic synthesis techniques.
Analyse Des Réactions Chimiques
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules, often using palladium-catalyzed cross-coupling reactions.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that may have improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone involves its interaction with molecular targets through its functional groups. The deuterium atoms can influence the compound’s reactivity and stability, leading to different pathways and interactions compared to non-deuterated analogs. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone can be compared with other deuterated compounds:
1-(4-bromo-2,3,5,6-tetrafluorophenyl)-2,2,2-trifluoroethanone: Similar in structure but contains fluorine atoms instead of deuterium, leading to different chemical properties and applications.
N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide: Another deuterated compound with different functional groups, used in different research contexts.
These comparisons highlight the unique properties of this compound, particularly its deuterium content, which can significantly influence its chemical behavior and applications.
Propriétés
Formule moléculaire |
C8H7BrO |
|---|---|
Poids moléculaire |
206.09 g/mol |
Nom IUPAC |
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D |
Clé InChI |
WYECURVXVYPVAT-AAYPNNLASA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])[2H])[2H])[2H])Br)[2H] |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)




![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)



![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)

